

SMILES notation for 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

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Compound of Interest

Compound Name: 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

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An In-depth Technical Guide to **3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole**

For Researchers, Scientists, and Drug Development Professionals

SMILES Notation: CC1=NC(=NO1)CCl [\[1\]](#)

This technical guide provides a comprehensive overview of **3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, synthetic methodologies, potential applications, and safety information, tailored for researchers and professionals in the field.

Chemical and Physical Properties

3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole is a small molecule featuring a 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms. [\[2\]](#)[\[3\]](#) This scaffold is a key bioisostere for ester and amide functionalities, making it a valuable component in the design of pharmacologically active molecules. [\[3\]](#) The presence of a reactive chloromethyl group at the 3-position makes it a versatile building block for creating diverse chemical libraries. [\[4\]](#)

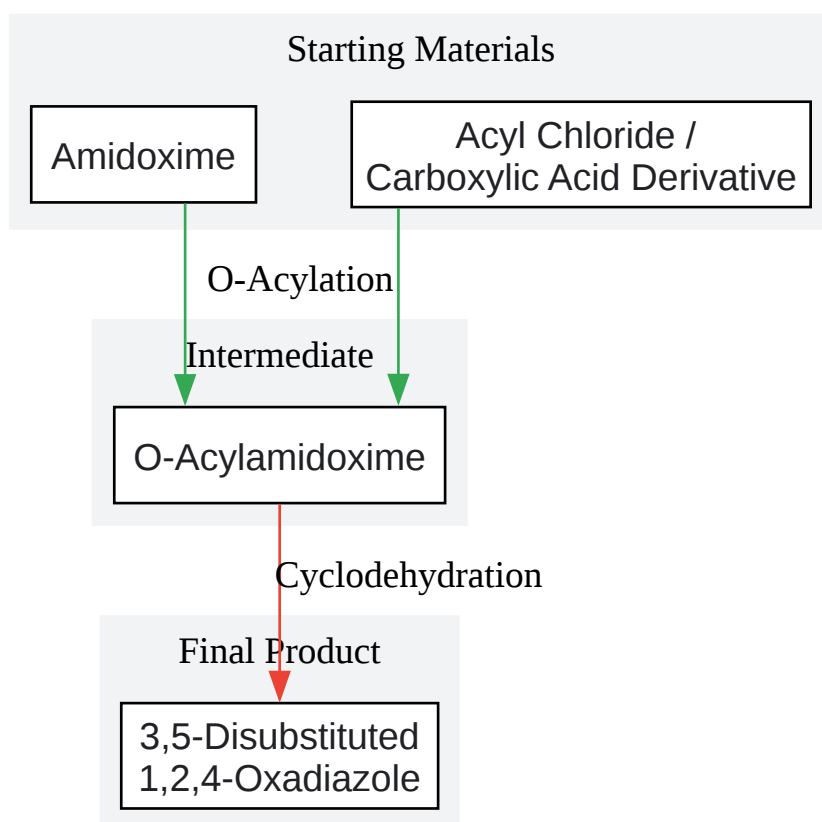
Table 1: Physicochemical Properties of **3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole**

Property	Value	Source
Molecular Formula	C ₄ H ₅ ClN ₂ O	[1] [2]
Molecular Weight	132.55 g/mol	[1] [2]
Canonical SMILES	<chem>CC1=NC(=NO1)CCl</chem>	[1]
InChI Key	ZFYVXZGJPJTIPQ-UHFFFAOYSA-N	[1]
CAS Number	1192-80-9	[1]
Predicted Density	1.29 g/cm ³	
Predicted Melting Point	22.95 °C	
Predicted Boiling Point	211.67 °C at 760 mmHg	
Topological Polar Surface Area	38.9 Å ²	[1]

Synthesis Methodologies

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established in organic chemistry. The most common approaches involve the cyclization of an O-acylated amidoxime intermediate.[\[5\]](#)[\[6\]](#) This can be achieved through a one-pot reaction or a two-step process.

A general workflow for the synthesis of 1,2,4-oxadiazoles is depicted below. This typically involves the reaction of an amidoxime with a carboxylic acid derivative (such as an acyl chloride or ester) to form the O-acylamidoxime, which then undergoes cyclodehydration to yield the final 1,2,4-oxadiazole ring.[\[5\]](#)[\[6\]](#)



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Caption: General synthetic workflow for 1,2,4-oxadiazoles.

Experimental Protocols

General Protocol for the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles:

This protocol is a generalized procedure based on common synthetic routes for 1,2,4-oxadiazoles and may require optimization for the specific synthesis of **3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole**.

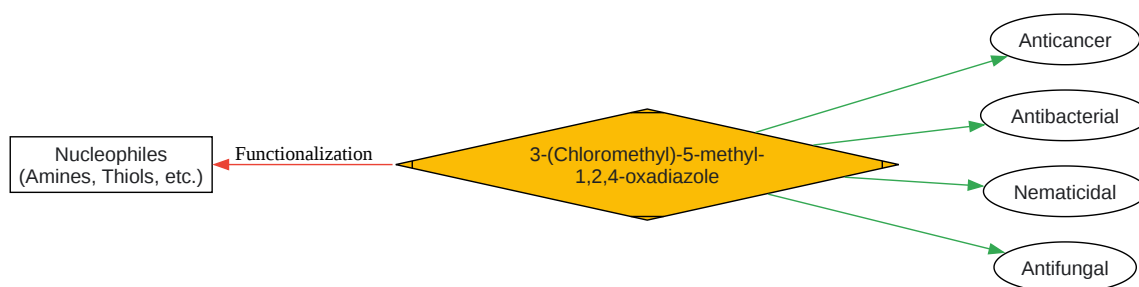
- O-Acylation of Amidoxime:
 - To a solution of the starting amidoxime in a suitable aprotic solvent (e.g., THF, DCM), an equimolar amount of an acyl chloride is added dropwise at room temperature.^[5]

- A base, such as pyridine or triethylamine, is often added to scavenge the HCl byproduct.
[2]
- The reaction mixture is stirred at room temperature for a period ranging from 1 to 72 hours, depending on the specific reactants.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na_2SO_4) and concentration under reduced pressure to yield the crude O-acylamidoxime intermediate.
- Cyclodehydration to form the 1,2,4-Oxadiazole Ring:
 - The crude O-acylamidoxime is dissolved in a suitable solvent.
 - A dehydrating agent or a catalyst is added. Common methods include heating or using reagents like tetrabutylammonium fluoride (TBAF) in THF at room temperature.[5][6]
 - The reaction is stirred until completion, as monitored by TLC.
 - The final product is isolated and purified using standard techniques such as column chromatography or recrystallization.

Applications in Drug Development and Research

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[3][5] Derivatives of 1,2,4-oxadiazoles have been reported to exhibit anticancer, anti-inflammatory, antibacterial, antifungal, and nematocidal properties.[2][3][7]

3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole, with its reactive chloromethyl group, serves as a key intermediate for the synthesis of a wide array of derivatives.[4] The chlorine atom can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse functional groups, enabling the generation of compound libraries for high-throughput screening.



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Caption: Role as a scaffold for generating bioactive compounds.

For instance, studies on related 5-(chloromethyl)-1,2,4-oxadiazole derivatives have shown excellent nematicidal activity against *B. xylophilus*, superior to some commercial nematicides. [7] The introduction of a chloromethyl group was found to enhance this activity.[7] Furthermore, various 1,2,4-oxadiazole derivatives have been investigated as potent activators of caspase-3, an enzyme crucial for inducing apoptosis in cancer cells.[8]

Safety and Hazard Information

Based on available data, **3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole** is associated with the following hazard statements:

Table 2: GHS Hazard Statements

Hazard Code	Description
H302	Harmful if swallowed[1]
H312	Harmful in contact with skin[1]
H315	Causes skin irritation[1]
H319	Causes serious eye irritation[1]
H332	Harmful if inhaled[1]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole is a valuable and versatile building block for the development of novel therapeutic agents and other functional materials. Its straightforward synthesis and the reactivity of its chloromethyl group provide a robust platform for creating diverse libraries of 1,2,4-oxadiazole derivatives. The established broad-spectrum biological activity of this class of compounds underscores the potential of **3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole** as a key intermediate in drug discovery and development programs. Further research into its applications is warranted to fully explore its therapeutic potential.

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